molecular formula C17H13ClN2O2 B2799896 Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate CAS No. 1206992-49-5

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate

Cat. No.: B2799896
CAS No.: 1206992-49-5
M. Wt: 312.75
InChI Key: DYAXMGJLPMCZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-(phenylamino)quinoline-2-carboxylic acid with methanol in the presence of a catalyst. Various methods can be employed, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using environmentally benign protocols. Techniques such as solvent-free reactions, use of ionic liquids, and ultrasound-promoted synthesis are employed to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For instance, it may bind to DNA or RNA, interfering with replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate stands out due to its unique combination of a quinoline core with a phenylamino group, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 4-anilino-6-chloroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(19-12-5-3-2-4-6-12)13-9-11(18)7-8-14(13)20-16/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAXMGJLPMCZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.